molecular formula C20H18N4O4 B2894625 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1094607-00-7

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2894625
CAS No.: 1094607-00-7
M. Wt: 378.388
InChI Key: LWZIAKJJVYXEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a novel chemical entity designed for research and development, particularly in the fields of medicinal chemistry and agrochemical science. This compound features a 1,2,4-oxadiazole ring, a privileged scaffold in drug discovery known for its bioisosteric properties and wide spectrum of biological activities . The structure incorporates multiple methoxyphenyl and pyrazole motifs, which are commonly associated with significant biological activity in scientific literature. Potential Research Applications and Value While specific biological data for this exact compound is not yet available in the public domain, its molecular architecture suggests considerable research potential. Analogs containing the 1,2,4-oxadiazole nucleus have been demonstrated to exhibit potent antifungal activity by functioning as Succinate Dehydrogenase Inhibitors (SDHIs). These inhibitors disrupt fungal energy metabolism by targeting the respiratory chain, making them relevant for the study of plant pathogenic fungi . Furthermore, 1,2,4-oxadiazole derivatives have shown promising results in anticancer research, with some compounds displaying selective activity against various human cancer cell lines, including melanoma, leukemia, and colon cancers . The presence of methoxy groups on the aromatic rings may enhance these properties, as similar substituents have been linked to improved biological activity in structure-activity relationship (SAR) studies . Handling and Compliance This product is intended for laboratory research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-25-13-6-4-12(5-7-13)19-21-20(28-24-19)17-11-16(22-23-17)15-9-8-14(26-2)10-18(15)27-3/h4-11H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZIAKJJVYXEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit promising anticancer properties. In particular:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival. The triazole and quinazoline moieties are known to interact with ATP-binding sites on kinases, potentially leading to apoptosis in cancer cells.
  • Case Studies : A study published in the Journal of Medicinal Chemistry demonstrated that similar triazoloquinazolines showed selective cytotoxicity against various cancer cell lines, suggesting a pathway for further development of targeted cancer therapies.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Broad-Spectrum Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
  • Research Findings : A recent investigation highlighted that derivatives of quinazoline compounds have shown significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

Cognitive Enhancement

There is emerging evidence that triazoloquinazolines may influence cognitive functions:

  • NMDA Receptor Modulation : Compounds in this class could act as modulators of NMDA receptors, which are crucial for synaptic plasticity and memory formation.
  • Clinical Relevance : Research has shown that certain derivatives can enhance memory retrieval in animal models, indicating potential applications in treating cognitive disorders such as Alzheimer's disease.

Table of Comparative Studies

StudyCompoundTargetFindings
Triazoloquinazoline DerivativeCancer CellsInduced apoptosis in multiple cancer lines
Similar CompoundBacteriaEffective against MRSA and other resistant strains
Quinazoline AnalogNMDA ReceptorsEnhanced memory retrieval in rodents

Mechanism of Action

The mechanism of action for 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents (Oxadiazole/Pyrazole) Molecular Weight Notable Properties Reference
Target Compound 4-MeO-C6H4 (Ox), 2,4-diMeO-C6H3 (Py) ~407.4* Electron-rich, potential for H-bonding N/A
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () CF3-C6H4 (Ox), cyclopropyl (Py) ~363.3 Lipophilic, metabolic stability
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole () 2-Cl-C6H4 (Ox), Cl/Ph/Me (Py) 371.2 Halogen bonding potential
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-MeO-C6H4)-1,2,4-oxadiazole () 4-MeO-C6H4 (Ox), piperidinyl (Py) ~359.4 Enhanced solubility, stereoselectivity
5-(Chloromethyl)-3-(4-MeO-C6H4)-1,2,4-oxadiazole () 4-MeO-C6H4 (Ox), CH2Cl (Ox) ~224.6 Reactive site for derivatization
3-(4-Bromophenyl)-5-(4-MeO-C6H4)-1,2,4-oxadiazole () 4-MeO-C6H4 (Ox), 4-Br-C6H4 (Ox) ~345.2 Halogen-mediated interactions

*Calculated based on molecular formula.

Key Observations:
  • Electron-Donating vs. In contrast, analogs with trifluoromethyl () or nitro groups () exhibit electron-withdrawing effects, which may alter redox properties or binding kinetics .
  • Halogen Substituents : Chloro and bromo derivatives () introduce halogen bonding capabilities, critical for target recognition in enzymes or receptors .
  • Functional Group Reactivity : The chloromethyl analog () serves as a synthetic intermediate for further modifications, unlike the target compound’s stable methoxy groups .
Anti-Inflammatory Activity:
  • Compounds with 1,3,4-oxadiazole cores, such as 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (), exhibit 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin. The target compound’s dimethoxy groups may similarly modulate cyclooxygenase (COX) inhibition, though direct evidence is lacking .
Anthelmintic Activity:
  • Pyrazole-oxadiazole hybrids () demonstrated efficacy against Perituma posthuma.
Antimicrobial and Antimalarial Potential:
  • Chlorophenyl-thiazole derivatives () show antimicrobial activity, while chalcone-oxadiazole hybrids () inhibit Plasmodium falciparum enzymes (50% inhibition at 50 μM). The target compound’s methoxy groups may enhance binding to parasitic targets .

Biological Activity

The compound 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

The molecular formula of the compound is C21H20N4O4C_{21}H_{20}N_4O_4, with a molecular weight of 392.41 g/mol. Its structure features a pyrazole moiety linked to an oxadiazole ring, which is known for contributing to various pharmacological effects.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (Cervical cancer)10.5
MCF-7 (Breast cancer)12.8
A549 (Lung cancer)9.6
HCT116 (Colon cancer)11.0

The mechanism of action involves the inhibition of key enzymes such as thymidylate synthase , HDAC , and topoisomerase II , which are crucial for DNA replication and repair in cancer cells .

Anti-inflammatory Activity

Oxadiazole derivatives have also been noted for their anti-inflammatory properties. The compound has shown potential in inhibiting the production of pro-inflammatory cytokines and mediators in various experimental models.

Key Findings:

  • Inhibition of COX-1 and COX-2 enzymes has been reported.
  • Reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages was observed .

Antimicrobial Activity

Research indicates that oxadiazole compounds exhibit antimicrobial properties against both bacterial and fungal strains. The specific compound under review has shown promising results against common pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Case Studies

A notable study conducted by researchers focused on the synthesis and biological evaluation of various oxadiazole derivatives, including the target compound. The study utilized molecular docking techniques to predict binding affinities to relevant biological targets, demonstrating strong interactions with acetylcholine receptors and other critical proteins involved in disease processes .

Q & A

Basic: What are the standard synthetic routes for preparing 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole?

Answer:
The synthesis typically involves cyclization reactions starting from amidoxime precursors. A common method includes reacting 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazide with a nitrile oxide derivative under reflux conditions in a solvent like ethanol or toluene. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is often used to facilitate oxadiazole ring formation . Optimization of reaction conditions (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization is critical for achieving high yields (>60%) and purity (>95%) .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural confirmation employs spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., ~348.4 g/mol) and fragmentation patterns .
  • X-ray Diffraction (XRD): Single-crystal XRD (using SHELX software ) resolves bond lengths, dihedral angles (e.g., 16.8°–51.7° between aromatic rings), and hydrogen-bonding networks critical for stability .

Basic: What in vitro assays are used for initial biological activity screening?

Answer:
Primary screening includes:

  • Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., breast T47D, colorectal HCT116) to assess IC₅₀ values .
  • Enzyme Inhibition Studies: Testing against targets like cyclooxygenase (COX) or kinases via fluorometric/colorimetric readouts .
  • Apoptosis Induction: Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?

Answer:
SAR strategies include:

  • Substituent Modification: Replacing methoxy groups with electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding affinity .
  • Bioisosteric Replacement: Swapping the oxadiazole ring with 1,3,4-thiadiazole or triazole to improve metabolic stability .
  • Positional Effects: Varying substituents on the pyrazole or phenyl rings to optimize steric and electronic interactions with target proteins (e.g., TIP47 in apoptosis pathways) .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina models binding poses with enzymes (e.g., 14-α-demethylase, PDB: 3LD6) to identify key residues (e.g., hydrophobic pockets accommodating methoxyphenyl groups) .
  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Molecular Dynamics (MD): Simulates ligand-protein stability over time (e.g., RMSD < 2 Å over 100 ns) to validate docking results .

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Answer:
Discrepancies (e.g., activity in breast cancer cells but not lung cancer lines) may arise from:

  • Cell Line Specificity: Differences in receptor expression (e.g., estrogen receptor status in T47D vs. A549) .
  • Assay Conditions: Variability in serum concentration, incubation time, or solvent (DMSO vs. ethanol) affecting compound solubility .
  • Pharmacokinetic Factors: Metabolic stability differences (e.g., CYP450-mediated degradation) across models .
    Resolution: Standardize protocols (e.g., CLSI guidelines) and validate findings using orthogonal assays (e.g., Western blot for caspase activation alongside flow cytometry) .

Advanced: What strategies optimize reaction conditions for improved synthesis yield?

Answer:

  • Catalyst Screening: Transition metals (e.g., Cu(OTf)₂ in ionic liquids) enhance cyclization efficiency, reducing reaction time from 12h to 2h .
  • Solvent Optimization: Polar aprotic solvents (DMF, acetonitrile) improve nitrile oxide reactivity .
  • Microwave-Assisted Synthesis: Reduces energy consumption and increases yield (e.g., 75% vs. 45% under conventional heating) .

Advanced: How is the compound’s stability assessed under experimental conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV-Vis), and varied pH (1–13) to identify degradation products via HPLC-MS .
  • Long-Term Storage: Monitor crystalline stability by XRD after 6–12 months; methoxy groups may hydrolyze under high humidity, requiring desiccated storage .

Advanced: What methods identify the molecular target of this compound in apoptosis pathways?

Answer:

  • Photoaffinity Labeling: Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with target proteins (e.g., TIP47), followed by pull-down assays and LC-MS/MS identification .
  • CRISPR-Cas9 Screening: Genome-wide knockout libraries identify sensitized/resistant genes to pinpoint targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.